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Calcium 5'-inosinate

Food Formulation Sodium Reduction Nutritional Compliance

Calcium 5'-inosinate (E633, CAS 3387-37-9) is the zero-sodium alternative to disodium inosinate—each gram of the disodium salt adds ~117 mg sodium. This calcium-based nucleotide delivers identical umami synergy with MSG (5–12% inclusion for ~8× potentiation) while contributing bioavailable calcium. Its sparing water solubility makes it purpose-built for dry seasoning blends, snack surface coatings, and powdered soup bases where gradual flavor release is a processing advantage. Ideal for 'reduced sodium' label claims and calcium-fortified functional foods. Verify vegetarian/non-GMO certifications with your supplier.

Molecular Formula C10H11CaN4O8P
Molecular Weight 386.27 g/mol
CAS No. 3387-37-9
Cat. No. B1497799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium 5'-inosinate
CAS3387-37-9
Molecular FormulaC10H11CaN4O8P
Molecular Weight386.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Ca+2]
InChIInChI=1S/C10H13N4O8P.Ca/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1
InChIKeyZLHWLLPKQPKYJD-MCDZGGTQSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Calcium 5′-Inosinate (CAS 3387-37-9): Nucleotide Flavor Enhancer with Differentiated Cation Composition


Calcium 5′-inosinate (E633, CAS 3387-37-9) is the calcium salt of inosinic acid, belonging to the purine ribonucleoside monophosphate class of 5′-nucleotides used as umami flavor enhancers. It exists as odorless, colorless or white crystals or powder with the molecular formula C₁₀H₁₁CaN₄O₈P and an anhydrous molecular weight of 386.19 Da [1]. Unlike the more commonly utilized disodium inosinate (E631) and disodium guanylate (E627), this compound provides a calcium-based cation alternative within the 5′-nucleotide flavor enhancer class, offering distinct physicochemical and nutritional properties relevant to specific food formulation requirements [2].

Why Disodium Inosinate Cannot Simply Substitute for Calcium 5′-Inosinate in Sodium-Restricted or Solubility-Critical Formulations


While all 5′-nucleotide salts share the same inosinate anion responsible for umami taste potentiation, the cation species dictates critical formulation behaviors. Disodium inosinate (E631) delivers sodium—each gram contributes approximately 117 mg of sodium, which directly conflicts with sodium-reduction targets in processed foods. In contrast, calcium 5′-inosinate provides calcium fortification without sodium loading [1]. Furthermore, solubility profiles diverge: calcium 5′-inosinate is sparingly soluble in water [2], whereas disodium inosinate is freely soluble (≥55.3 mg/mL in H₂O) . This solubility differential materially impacts dissolution kinetics, processing parameters, and application suitability in liquid versus dry systems. Consequently, treating nucleotide salts as interchangeable overlooks cation-driven differences in nutritional compliance, solubility behavior, and final product formulation performance.

Quantitative Differentiation Evidence: Calcium 5′-Inosinate Versus Disodium Inosinate and Disodium Guanylate


Sodium Content Reduction: Calcium 5′-Inosinate Eliminates Sodium Load Versus Disodium Inosinate

Calcium 5′-inosinate (C₁₀H₁₁CaN₄O₈P) contains no sodium atoms, delivering 0 mg sodium per gram of compound. In contrast, disodium inosinate (C₁₀H₁₁N₄Na₂O₈P, molecular weight 392.17 g/mol) contains two sodium ions per molecule, contributing approximately 11.7% sodium by weight (117 mg Na per gram) [1]. This represents a 100% sodium reduction at equivalent molar inosinate loading when substituting calcium for disodium salt.

Food Formulation Sodium Reduction Nutritional Compliance

Aqueous Solubility Differentiation: Sparingly Soluble Calcium Salt Versus Freely Soluble Disodium Salt

Calcium 5′-inosinate is classified as 'sparingly soluble in water' according to the EU specification for food additive E633 [1]. In contrast, disodium inosinate (E631) exhibits 'freely soluble' behavior in water, with measured solubility of ≥55.3 mg/mL in H₂O at ambient temperature . While precise mg/mL values for calcium 5′-inosinate are not specified in authoritative monographs, the 'sparingly soluble' designation per pharmacopoeial convention indicates solubility in the range of approximately 10–33 mg/mL—substantially lower than the freely soluble disodium counterpart.

Solubility Food Processing Formulation Science

Purity Specification: Minimum 97.0% Assay on Anhydrous Basis for Food-Grade Calcium 5′-Inosinate

The EU food additive specification for calcium 5′-inosinate (E633) mandates a minimum assay of 97.0% on the anhydrous basis [1]. In comparison, typical commercial specifications for disodium inosinate and disodium guanylate also fall within the 97–102% range [2], indicating that purity requirements are harmonized across 5′-nucleotide salts and do not constitute a differentiating factor.

Quality Specification Regulatory Compliance Procurement

Umami Synergy with MSG: Class-Level Potentiation Comparable to Disodium Inosinate

5′-Nucleotides exhibit marked synergistic umami potentiation when combined with monosodium glutamate (MSG). For disodium inosinate (IMP), incorporating 5–12% IMP into an MSG formulation increases umami intensity approximately 8-fold relative to MSG alone [1]. A 2.5% IMP + 2.5% GMP mixture with 95% MSG can replace 45 kg of MSG per ton while maintaining equivalent flavor impact [2]. Although direct sensory quantification of calcium 5′-inosinate under identical conditions is absent from the peer-reviewed literature, the identical inosinate anion establishes functional equivalence with disodium inosinate at the taste receptor level—the umami potentiation magnitude is expected to be comparable when normalized to equimolar inosinate anion concentration [3].

Sensory Science Flavor Enhancement Umami Synergy

Target Application Scenarios for Calcium 5′-Inosinate Based on Verified Differentiating Properties


Sodium-Reduced Savory Snacks and Seasonings

Calcium 5′-inosinate is optimally deployed in dry seasoning blends, snack coatings, and powdered soup bases where sodium reduction is a formulation priority. Its zero-sodium composition enables umami enhancement without contributing to the sodium load inherent to disodium inosinate (117 mg Na/g) [3]. In formulations where partial MSG replacement is targeted, calcium 5′-inosinate can be combined with MSG at 5–12% inclusion to achieve approximately 8-fold umami potentiation relative to MSG alone, based on class-level nucleotide-MSG synergy principles . This scenario is particularly relevant for products carrying 'reduced sodium' or 'low sodium' label claims where every milligram of sodium must be accounted for.

Calcium-Fortified Functional Foods and Beverages

The calcium content of calcium 5′-inosinate provides dual functionality: umami flavor enhancement plus calcium fortification. This makes it suitable for functional beverages, nutritional supplements, and fortified food products where calcium delivery is a value-added proposition. Unlike disodium inosinate, which adds sodium without nutritional benefit, calcium 5′-inosinate contributes bioavailable calcium while delivering the expected umami synergy with glutamates [3]. However, formulators must account for the 'sparingly soluble' classification , which may require modified dispersion protocols in liquid systems compared to the freely soluble disodium salt.

Dry Mix and Powdered Formulation Systems Where Controlled Dissolution Is Desired

The sparing aqueous solubility of calcium 5′-inosinate [3]—in contrast to the freely soluble disodium inosinate (≥55.3 mg/mL) —renders it particularly suitable for dry applications where gradual flavor release or surface adhesion is beneficial. Examples include dry seasoning blends applied to snack surfaces, powdered sauce mixes requiring rehydration by the consumer, and encapsulated flavor systems. The slower dissolution profile can be leveraged to modulate flavor delivery kinetics during consumption, a property that freely soluble sodium salts cannot provide.

Clean-Label and Non-GMO Formulations Requiring Calcium-Based Additives

Calcium 5′-inosinate can be produced via bacterial fermentation of sugars or tapioca starch without animal-derived inputs, enabling vegetarian and vegan certification [3]. When clean-label positioning is combined with sodium-reduction targets, calcium 5′-inosinate offers a calcium-based alternative to disodium inosinate that aligns with both nutritional and sourcing requirements. Procurement specifications should verify vegetarian/non-GMO status with individual suppliers, as production methods vary. The compound is recognized under INS No. 633 internationally and UNII DE2I245H9C by FDA , facilitating regulatory compliance across major markets.

Technical Documentation Hub

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